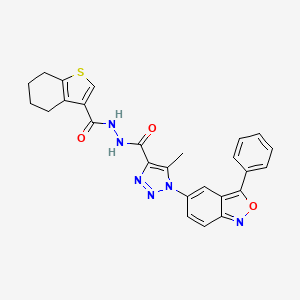![molecular formula C22H27ClN2O3 B11335427 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11335427.png)
2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenoxy group, a morpholine ring, and an acetamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate halogenating agent to form the phenoxy intermediate.
Amide Formation: The phenoxy intermediate is then reacted with 2-(4-methylphenyl)-2-(morpholin-4-yl)ethylamine under amide-forming conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. Optimizations for yield, cost, and safety would be implemented, such as using continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine ring is particularly interesting for its potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structure suggests potential activity as an anti-inflammatory or anticancer agent, although specific biological assays would be required to confirm such activities.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The morpholine ring could facilitate binding to protein targets, while the phenoxy and acetamide groups might contribute to the overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)ethyl]acetamide: Lacks the morpholine ring, potentially altering its biological activity.
2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-4-yl)ethyl]acetamide: Contains a piperidine ring instead of a morpholine ring, which might affect its pharmacological properties.
Uniqueness
The presence of the morpholine ring in 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide distinguishes it from similar compounds. This structural feature could enhance its solubility, stability, and interaction with biological targets, making it a unique candidate for further research and development.
Propriétés
Formule moléculaire |
C22H27ClN2O3 |
|---|---|
Poids moléculaire |
402.9 g/mol |
Nom IUPAC |
2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]acetamide |
InChI |
InChI=1S/C22H27ClN2O3/c1-16-3-5-18(6-4-16)21(25-9-11-27-12-10-25)14-24-22(26)15-28-19-7-8-20(23)17(2)13-19/h3-8,13,21H,9-12,14-15H2,1-2H3,(H,24,26) |
Clé InChI |
MEVFGLBDNMVCIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC(=C(C=C2)Cl)C)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-butyl-4-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11335345.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide](/img/structure/B11335351.png)
![1-(benzylsulfonyl)-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11335356.png)
![[4-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl](4-ethoxyphenyl)methanone](/img/structure/B11335370.png)
![5-tert-butyl-N-cyclopentyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11335371.png)
![N-(4-chloro-2-methylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335377.png)

![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-propoxybenzamide](/img/structure/B11335385.png)
![5-{4-[(2-fluorophenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11335390.png)

![N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N,2-dimethylbenzamide](/img/structure/B11335403.png)
![2-ethoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11335407.png)
![Methyl 4-chloro-3-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11335414.png)
![N-(1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B11335422.png)
